molecular formula C14H15NO5S B1672185 Irosustat CAS No. 288628-05-7

Irosustat

カタログ番号 B1672185
CAS番号: 288628-05-7
分子量: 309.34 g/mol
InChIキー: DSLPMJSGSBLWRE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Irosustat is an orally active, irreversible, nonsteroidal inhibitor of steroid sulfatase (STS) and a member of the aryl sulfamate ester class of drugs . It has been investigated for the treatment of Metastatic Breast Cancer and Locally Advanced Breast Cancer .


Synthesis Analysis

Irosustat shows non-linear disposition characteristics modelled as maximum binding capacity into the red blood cells . The plasma concentration corresponding to half of the maximum capacity was 32.79 ng/mL . The value of the blood to plasma concentration ratio in linear conditions was 419, indicating very high affinity for the red blood cells .


Molecular Structure Analysis

Irosustat has a molecular formula of C14H15NO5S . It belongs to the class of organic compounds known as cycloheptapyrans, which are organic heterocyclic compounds containing a cycloheptane derivative fused to a pyran .


Chemical Reactions Analysis

Irosustat shows non-linear disposition characteristics modelled as maximum binding capacity into the red blood cells . The plasma concentration corresponding to half of the maximum capacity was 32.79 ng/mL . The value of the blood to plasma concentration ratio in linear conditions was 419, indicating very high affinity for the red blood cells .


Physical And Chemical Properties Analysis

Irosustat has a molecular weight of 309.338 g/mol . It belongs to the class of organic compounds known as cycloheptapyrans, which are organic heterocyclic compounds containing a cycloheptane derivative fused to a pyran .

科学的研究の応用

Irosustat: A Comprehensive Analysis of Scientific Research Applications

Breast Cancer Treatment: Irosustat is being explored as a hormone therapy for advanced breast cancer. It works by inhibiting steroid sulfatase (STS), an enzyme involved in estrogen production. By blocking STS, Irosustat aims to reduce estrogen levels and slow the growth of hormone-sensitive tumors .

Hormone-Sensitive Cancers: Beyond breast cancer, Irosustat has potential applications in treating other hormone-sensitive cancers, such as those of the endometrium and prostate. Its mechanism of action could be beneficial in reducing tumor growth in these cancers as well .

Alzheimer’s Disease: Research has indicated that STS inhibition with Irosustat may have positive effects on Alzheimer’s disease outcomes. In a rodent model, Irosustat was able to reduce disease outcomes, suggesting a potential new avenue for treatment .

Protein Aggregation Diseases: Irosustat has shown promise in inhibiting protein aggregation diseases. In studies with C. elegans, STS inhibition led to increased lifespan and reduced protein aggregation, which is significant for conditions like Alzheimer’s .

Pharmacokinetics and Pharmacodynamics: Clinical studies have investigated the pharmacokinetics (PK) and pharmacodynamics of Irosustat to determine optimal dosing and its safety profile. Understanding these aspects is crucial for developing effective treatment regimens .

Tumor Metabolic Activity Monitoring: Irosustat’s effects on tumor metabolism are being monitored using advanced imaging techniques like fluorodeoxyglucose positron emission tomography (FDG PET). This helps in assessing the anti-tumor effects of the drug .

作用機序

By inhibiting STS, irosustat prevents the conversion of hormonally inactive steroid sulfates such as DHEA sulfate (DHEA-S) and estrone sulfate (E1S) into their respective active forms, DHEA and estrone .

Safety and Hazards

Irosustat is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

将来の方向性

There is good evidence to suggest that STS inhibitors like Irosustat may provide benefits in patients with colorectal and ovarian cancer, and in treating endometriosis . A number of second- and third-generation inhibitors have been developed, together with single molecules that possess aromatase–STS inhibitory properties . The further development of potent STS inhibitors will allow their potential therapeutic value to be explored in a variety of hormone-dependent cancers and possibly other non-oncological conditions .

特性

IUPAC Name

(6-oxo-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-3-yl) sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5S/c15-21(17,18)20-9-6-7-11-10-4-2-1-3-5-12(10)14(16)19-13(11)8-9/h6-8H,1-5H2,(H2,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLPMJSGSBLWRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)C(=O)OC3=C2C=CC(=C3)OS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50183059
Record name Irosustat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Irosustat

CAS RN

288628-05-7
Record name 6,7,8,9,10,11-Hexahydro-6-oxobenzo[b]cyclohepta[d]pyran-3-yl sulfamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=288628-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Irosustat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0288628057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Irosustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02292
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Irosustat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IROSUSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/366037O6O7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Irosustat
Reactant of Route 2
Irosustat
Reactant of Route 3
Reactant of Route 3
Irosustat
Reactant of Route 4
Irosustat
Reactant of Route 5
Irosustat
Reactant of Route 6
Irosustat

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。